



Application Notes and Protocols: Preparing Tivantinib Stock Solutions for Cell Culture

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Compound of Interest		
Compound Name:	Tivantinib	
Cat. No.:	B1684700	Get Quote

Introduction

Tivantinib (also known as ARQ 197) is an orally bioavailable, selective, small-molecule inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is frequently dysregulated in various human cancers, playing a key role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] **Tivantinib** functions through a non-ATP-competitive mechanism, binding to the inactive form of the c-Met kinase and stabilizing it, which prevents downstream signaling.[4]

Interestingly, further research has revealed that **Tivantinib**'s cytotoxic effects may not be solely due to c-Met inhibition. Evidence suggests it also acts as a microtubule-disrupting agent, leading to a G2/M phase cell cycle arrest and apoptosis, similar to vinca alkaloids.[6][7][8] This dual mechanism makes **Tivantinib** a subject of significant interest in cancer research. Additionally, some studies have shown that **Tivantinib** can inhibit the VEGF signaling pathway. [9]

These application notes provide comprehensive protocols for the preparation and use of **Tivantinib** in in vitro cell culture experiments, ensuring reproducibility and accuracy for researchers in oncology and drug development.

Physicochemical and Solubility Data



Proper dissolution is the first critical step for in vitro studies. **Tivantinib** powder is most effectively dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Its solubility in aqueous solutions is very low.

Table 1: Physicochemical Properties of **Tivantinib**

Property	Value
Molecular Formula	C23H19N3O2
Molecular Weight	369.42 g/mol

| CAS Number | 905854-02-6 |

Table 2: Solubility of **Tivantinib**

Solvent	Solubility	Notes
DMSO	≥ 18.47 mg/mL to 100 mg/mL (≥ 50 mM to 270 mM)[2][10]	The recommended solvent for creating high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[5] Sonication or gentle warming (37°C) may be required for complete dissolution at higher concentrations.[2][10]
Ethanol	~35-74 mg/mL[5]	Less commonly used for stock preparation than DMSO.

| Water | Insoluble[5] | Not a suitable solvent for primary stock solutions. |

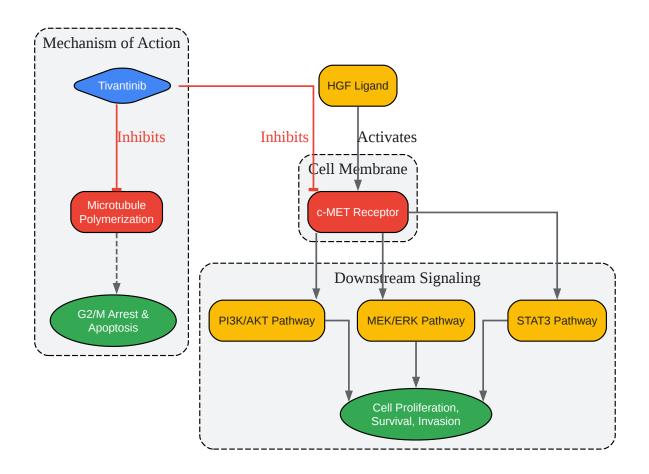
Mechanism of Action: Dual Inhibition



Tivantinib exerts its anti-tumor activity primarily through two recognized mechanisms: inhibition of the c-MET signaling cascade and disruption of microtubule dynamics.

Inhibition of the HGF/c-MET Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating several downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[4][11] **Tivantinib** locks c-MET in its inactive conformation, blocking this entire cascade.[4]



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Caption: **Tivantinib**'s dual mechanism of action.



Microtubule Disruption

Separate from its effects on c-MET, **Tivantinib** has been shown to inhibit tubulin polymerization in a dose-dependent manner.[6] This disruption of microtubule formation leads to a block in the G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis.[8][11] This activity is observed in cancer cells with and without c-MET addiction.[12]

Protocols for Solution Preparation

Safety Precaution: **Tivantinib** is a potent cytotoxic agent. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powder and concentrated DMSO stock should be performed in a chemical fume hood or a biological safety cabinet.

Protocol 1: Preparation of a 10 mM Tivantinib Stock Solution

This protocol describes the standard method for preparing a highly concentrated stock solution in DMSO.

Materials:

- Tivantinib powder (MW: 369.42 g/mol)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer and/or sonicator

Procedure:

Calculation: Determine the mass of **Tivantinib** powder required to prepare the desired
 volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * 0.001 L/mL *



Volume (mL) * 369.42 g/mol

Table 3: Quick Calculation for 10 mM Tivantinib Stock

Final Volume	Mass of Tivantinib Required
1 mL	3.69 mg
2 mL	7.39 mg

| 5 mL | 18.47 mg |

- Weighing: Carefully weigh the calculated mass of **Tivantinib** powder and place it into a sterile, appropriately sized microcentrifuge tube.
- Dissolution: Add the corresponding volume of sterile DMSO to the tube.
- Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes. If the compound does
 not fully dissolve, place the tube in a 37°C water bath for 10 minutes or use an ultrasonic
 bath for a few minutes until the solution is clear.[2][10]
- Verification: Visually inspect the solution against a light source to ensure that no solid particulates remain.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the 10 mM DMSO stock solution into a complete cell culture medium immediately before use.

Procedure:

- Thaw Stock: Thaw an aliquot of the 10 mM **Tivantinib** stock solution at room temperature.
- Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 μ M, 0.5 μ M, 1 μ M, 5 μ M).



- DMSO Control: It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the "vehicle control" wells. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[13][14]
- Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately.
 Do not store diluted aqueous solutions.[14]

Protocol 3: Long-Term Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of **Tivantinib**.

Procedure:

- Aliquoting: Immediately after preparation, dispense the 10 mM stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots protected from light.

Table 4: Storage and Stability of Tivantinib Stock Solutions

Solvent	Storage Temperature	Reported Stability
DMSO	-20°C	1 month to several months[2][5]

| DMSO | -80°C | 1 to 2 years[5][15] |

Application in Cell-Based Assays

Tivantinib has demonstrated cytotoxic activity against a wide range of cancer cell lines. The effective concentration can vary significantly depending on the cell type and its dependence on the c-MET pathway.

Table 5: Reported In Vitro IC50 Values of **Tivantinib** in Cancer Cell Lines



Cell Line	Cancer Type	IC₅₀ Value (approx.)
A549	Lung Cancer	0.38 - 0.59 μM[5][15]
NCI-H441	Lung Cancer	0.29 - 0.3 μM[5][15]
DBTRG	Glioblastoma	0.45 μM[5]
HT29	Colon Cancer	~10 µM (inhibits c-Met phosphorylation)[5]
MKN-45	Gastric Cancer	0.58 μM[15]
Huh7	Hepatocellular Carcinoma	9.9 nM[8]

| Hep3B | Hepatocellular Carcinoma | 448 nM[8] |

Example Protocol: Cell Viability Assay

This protocol provides a general workflow for assessing the effect of **Tivantinib** on cell viability using a reagent-based assay like MTS or CellTiter-Glo.

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well clear or opaque-walled cell culture plates
- Tivantinib working solutions
- Cell viability assay reagent (e.g., CellTiter-Glo®, Promega)
- Multimode plate reader

Procedure:

• Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

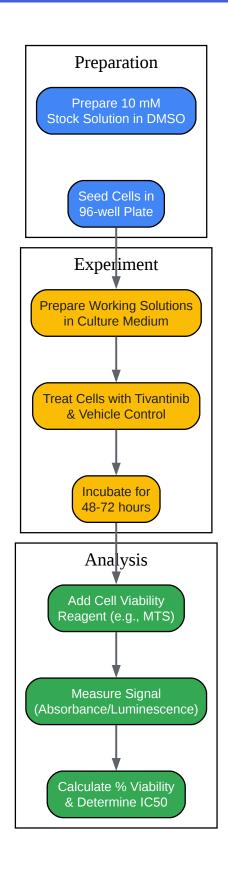
Methodological & Application





- Treatment: The following day, carefully remove the medium and replace it with fresh medium containing the serially diluted concentrations of **Tivantinib**. Include a vehicle-only (DMSO) control.
- Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6][7]
- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measurement: After a short incubation with the reagent, measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each **Tivantinib** concentration and calculate the IC₅₀ value.





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